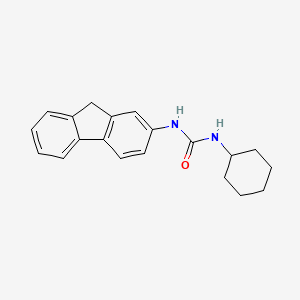

1-cyclohexyl-3-(9H-fluoren-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

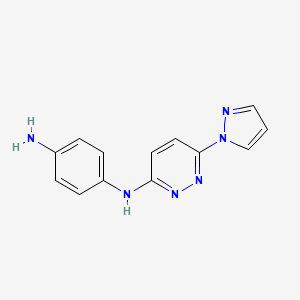

1-cyclohexyl-3-(9H-fluoren-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It is also known as fluorenol-9-yl-(1-cyclohexyl-3-phenylurea) and is commonly used in scientific research applications. This compound has gained significant attention due to its potential pharmacological properties, including its ability to act as an inhibitor of protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase (CaMKII).

Aplicaciones Científicas De Investigación

Peptide Synthesis

The compound is utilized in the synthesis of peptides. It acts as a protecting group for amino acids during the synthesis process. The fluorenyl group in the compound protects the amine functionality of amino acids, preventing unwanted side reactions and ensuring the correct sequence of amino acids is formed .

Molecular Weight Determination

In research, determining the molecular weight of a compound is crucial. This urea derivative, with a known molecular weight of 393.48 g/mol, can be used as a standard or reference in mass spectrometry to calibrate the instrument or to compare the molecular weight of similar compounds .

Chemical Stability Studies

The stability of chemical compounds is a significant area of study. “1-cyclohexyl-3-(9H-fluoren-2-yl)urea” can be used to understand the stability of urea derivatives under various conditions, as it possesses a stable crystalline form that is resistant to decomposition at room temperature .

Drug Design and Development

This compound’s structure is relevant for the design of new drugs. Its urea moiety can engage in hydrogen bonding, which is a critical interaction in the binding of drugs to their targets. The fluorenyl group can also contribute to the lipophilicity of the molecule, affecting its pharmacokinetic properties .

Material Science

In material science, the compound can be explored for its potential use in creating novel polymeric materials. The cyclohexyl and fluorenyl groups could impart rigidity and stability to polymers, making them suitable for high-performance applications .

Analytical Chemistry

“1-cyclohexyl-3-(9H-fluoren-2-yl)urea” can be used in analytical chemistry as a reagent or a component of a reagent system. Its unique structure allows it to react with specific analytes, enabling their detection or quantification in complex mixtures .

Propiedades

IUPAC Name |

1-cyclohexyl-3-(9H-fluoren-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-20(21-16-7-2-1-3-8-16)22-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h4-6,9-11,13,16H,1-3,7-8,12H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMHLHFRGBGSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-3-(9H-fluoren-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)

![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)

![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)

![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)